Technical Whitepaper: Physicochemical Characterization of 4-methyl-1H-pyrrolo[2,3-c]pyridin-3-amine
Technical Whitepaper: Physicochemical Characterization of 4-methyl-1H-pyrrolo[2,3-c]pyridin-3-amine
Topic: Physicochemical characteristics of 4-methyl-1H-pyrrolo[2,3-c]pyridin-3-amine Content Type: Technical Whitepaper Audience: Researchers, scientists, and drug development professionals.[1]
[1]
Executive Summary
This technical guide provides an in-depth analysis of 4-methyl-1H-pyrrolo[2,3-c]pyridin-3-amine , a specialized heterocyclic intermediate belonging to the 6-azaindole family.[1] While 6-azaindoles are established scaffolds in medicinal chemistry—particularly as ATP-competitive kinase inhibitors—the specific introduction of a 3-amino group combined with a 4-methyl substituent creates a unique physicochemical profile.[1] This configuration enhances hinge-binding capability but introduces significant stability challenges related to oxidative dimerization.[1] This document outlines the molecular architecture, predicted and empirical physicochemical parameters, and rigorous handling protocols required to maintain the integrity of this compound in drug discovery workflows.
Molecular Architecture & Structural Analysis[1]
The compound consists of a 1H-pyrrolo[2,3-c]pyridine (6-azaindole) core substituted with a methyl group at the C4 position and a primary amine at the C3 position.[1]
Electronic Distribution and Tautomerism
The 6-azaindole scaffold is an isostere of indole and purine, making it a "privileged structure" for kinase inhibition.[1]
-
Pyridine Nitrogen (N6): Acts as a hydrogen bond acceptor. The lone pair is in an sp² orbital, orthogonal to the π-system, rendering it basic.
-
Pyrrole Nitrogen (N1): Acts as a hydrogen bond donor. The lone pair is part of the aromatic sextet, rendering it non-basic but acidic (pKa ~15).
-
3-Amino Group: This group is electron-donating (+R effect).[1] It significantly increases the electron density of the pyrrole ring, making the C2 and C3 positions highly nucleophilic and susceptible to oxidation.
-
4-Methyl Group: Provides a steric anchor and a weak electron-donating inductive effect (+I), which slightly modulates the basicity of the N6 nitrogen.[1]
Tautomeric Equilibrium: Like 7-azaindoles, the 6-azaindole core predominantly exists in the 1H-tautomer form in solution and solid state, stabilized by aromaticity.[1] The 3H-tautomer is energetically unfavorable due to the loss of aromaticity in the five-membered ring.[1]
Physicochemical Parameters
Due to the niche nature of this specific isomer, values presented below combine empirical data from structural analogs (parent 6-azaindole, 3-aminoindole) with QSAR-based predictions.
Ionization Constants (pKa)
Understanding the ionization state is critical for predicting solubility and lysosomal trapping.
| Ionization Center | Predicted pKa | Type | Structural Justification |
| Pyridine N (N6) | 5.8 – 6.2 | Basic | The parent 6-azaindole has a pKa ~4.6-5.[1]0. The 4-methyl (+I) and 3-amino (+R) groups both donate electron density, raising the pKa relative to the parent scaffold. |
| 3-Amino Group | 2.5 – 3.5 | Weakly Basic | The lone pair on the exocyclic amine is partially delocalized into the electron-poor pyridine ring, significantly reducing its basicity compared to an aliphatic amine (pKa ~10).[1] |
| Pyrrole N (N1) | ~15.5 | Acidic | Typical for indole-like NH groups; deprotonation requires strong bases (e.g., NaH).[1] |
Lipophilicity (LogP / LogD)[1]
-
LogP (Neutral): Estimated at 1.3 ± 0.2 .
-
LogD (pH 7.4): Estimated at 1.2 . At physiological pH, the molecule is predominantly neutral (N6 is <1% protonated), meaning LogD ≈ LogP.
-
LogD (pH 2.0): Estimated at -1.5 .[1] At acidic pH, the N6 nitrogen is fully protonated, drastically increasing water solubility.
Solubility Profile
-
Water (Neutral pH): Moderate to Low (< 1 mg/mL). The planar aromatic stack promotes crystal lattice energy.
-
0.1 N HCl: High (> 10 mg/mL). Protonation of N6 disrupts stacking and solvates the cation.
-
Organic Solvents: Soluble in DMSO, Methanol, and DMF.
Stability & Reactivity (Critical Handling)
The 3-amino-6-azaindole moiety is chemically sensitive.[1] Researchers must be aware of the following degradation pathways:
-
Oxidative Dimerization: Similar to 3-aminoindole, this compound is prone to auto-oxidation in air, forming colored (red/brown) azo-dimers or imino-quinone species.[1]
-
Acid Sensitivity: While soluble in acid, prolonged exposure to strong mineral acids can induce polymerization or hydrolysis if not stored cold.
Storage Protocol:
-
Form: Store as the HCl salt whenever possible (significantly more stable than the free base).
-
Conditions: -20°C, under Argon/Nitrogen, protected from light.
-
Solution Stability: DMSO stocks should be prepared fresh or stored frozen; avoid repeated freeze-thaw cycles.[1]
Experimental Protocols
Protocol A: Potentiometric pKa Determination
Use this protocol to determine the precise pKa of the Pyridine N6.
-
Preparation: Dissolve 2 mg of the compound in 10 mL of a degassed solvent mixture (e.g., 50% Methanol/Water) to ensure solubility.
-
Titration: Using an automatic titrator (e.g., Sirius T3), titrate with 0.1 M KOH from pH 2.0 to pH 12.0.
-
Data Processing: Apply the Yasuda-Shedlovsky extrapolation method to determine the aqueous pKa at 0% cosolvent.
-
Validation: Run a standard (e.g., Pyridine, pKa 5.23) sequentially to verify electrode performance.
Protocol B: Shake-Flask LogD Measurement
Use this for validating lipophilicity at physiological pH.[1]
-
Phases: Pre-saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa for 24 hours.
-
Equilibration: Dissolve the compound in the pre-saturated octanol phase (Target conc: 100 µM).
-
Partitioning: Mix equal volumes of octanol-stock and PBS in a glass vial. Vortex for 1 hour at 25°C.
-
Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.
-
Quantification: Analyze both phases using HPLC-UV (254 nm).
-
Calculation:
-
Self-Check: Ensure mass balance (Sum of amounts in both phases = Initial amount ± 5%).
-
Biological Relevance & Synthesis Context[1][2][3][4][5]
Synthesis Pathway
This compound is typically synthesized from 3-amino-4-methylpyridine precursors.[1] The activation of the methyl group allows for cyclization to form the pyrrole ring.
Figure 1: Generalized synthetic pathway for 3-amino-4-methyl-6-azaindole derivatives.
Kinase Hinge Binding Mode
The 4-methyl-1H-pyrrolo[2,3-c]pyridin-3-amine scaffold is designed to mimic the adenosine moiety of ATP.[1]
-
Acceptor: The N6 (pyridine) nitrogen accepts a hydrogen bond from the kinase hinge region (backbone NH).
-
Donor: The N1 (pyrrole) NH donates a hydrogen bond to the hinge (backbone Carbonyl).
-
3-Amine: Can form additional water-mediated contacts or direct H-bonds depending on the specific kinase pocket geometry.[1]
-
4-Methyl: Fills the hydrophobic gatekeeper pocket, potentially improving selectivity.[1]
Figure 2: Schematic of the predicted binding mode within a generic kinase ATP-binding pocket.[1]
References
-
Ivonin, S. P., et al. (2024).[2] Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines.[1] Royal Society of Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9219, 6-Azaindole.[1] Available at: [Link][1]
-
Popowycz, F., et al. (2025). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). ResearchGate.[3] Available at: [Link]
-
Jia, Y., et al. (2020). Optimization of Physicochemical Properties and ADME for Substituted 1H-Pyrrolo[2,3-b]pyridines. Journal of Medicinal Chemistry. Available at: [Link][1]
Sources
- 1. CAS 5654-92-2: 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)propan-2-a… [cymitquimica.com]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
